molecular formula C20H22N2O3 B4961708 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one

3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one

Cat. No. B4961708
M. Wt: 338.4 g/mol
InChI Key: NBXFBUYOXCGLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one, also known as AA98, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to exhibit anti-inflammatory and antioxidant effects. It has also been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is its high potency and selectivity towards cancer cells. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. One area of interest is the development of new formulations or delivery methods to improve the compound's solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one and its potential applications in the treatment of various diseases. Finally, the compound could be used as a starting point for the development of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one involves the reaction of 2-aminoaniline with 3,4-dimethoxybenzaldehyde and cyclohexanone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-(2-aminoanilino)-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-19-8-7-13(11-20(19)25-2)14-9-15(12-16(23)10-14)22-18-6-4-3-5-17(18)21/h3-8,11-12,14,22H,9-10,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFBUYOXCGLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

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